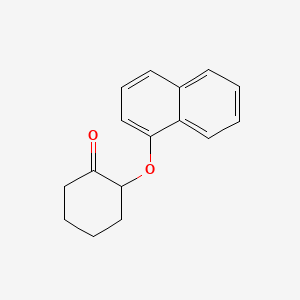
2-(1-Naphthyloxy)-1-cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Naphthyloxy)-1-cyclohexanone: is an organic compound that features a naphthyl group attached to a cyclohexanone moiety through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthyloxy)-1-cyclohexanone typically involves the reaction of 1-naphthol with cyclohexanone under specific conditions. One common method is the use of phase transfer catalysts to facilitate the reaction between 1-naphthol and cyclohexanone . The reaction is usually carried out at elevated temperatures, around 70°C, using tetra-n-butyl ammonium bromide (TBAB) as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.
化学反应分析
Types of Reactions
2-(1-Naphthyloxy)-1-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of 2-(1-Naphthyloxy)-1-cyclohexanol.
Substitution: Formation of various substituted naphthyl derivatives.
科学研究应用
2-(1-Naphthyloxy)-1-cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 2-(1-Naphthyloxy)-1-cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The naphthyl group may facilitate interactions with aromatic amino acids in proteins, while the cyclohexanone moiety can influence the compound’s overall binding affinity and specificity .
相似化合物的比较
Similar Compounds
1-(1-Naphthyloxy)-2,3-epoxypropane: Similar structure with an epoxide group instead of a ketone.
2-(4-Chloro-1-naphthyloxy)methylphenylboronic acid: Contains a boronic acid group and a chlorinated naphthyl group.
Uniqueness
2-(1-Naphthyloxy)-1-cyclohexanone is unique due to its specific combination of a naphthyl ether and a cyclohexanone moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
73825-62-4 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC 名称 |
2-naphthalen-1-yloxycyclohexan-1-one |
InChI |
InChI=1S/C16H16O2/c17-14-9-3-4-10-16(14)18-15-11-5-7-12-6-1-2-8-13(12)15/h1-2,5-8,11,16H,3-4,9-10H2 |
InChI 键 |
XXGVNKBVPMFYFE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C(C1)OC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



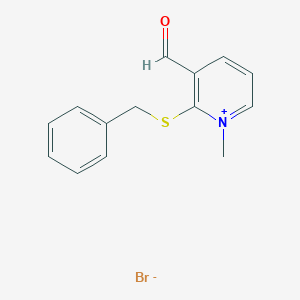


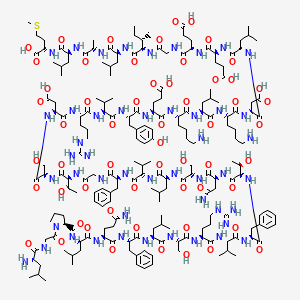
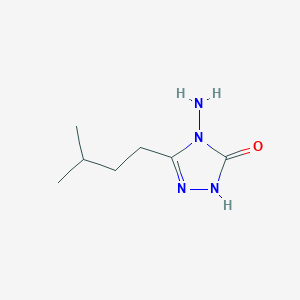
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
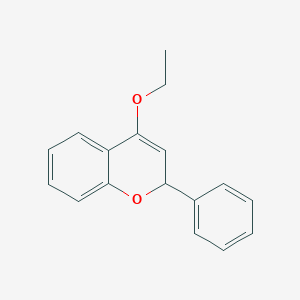
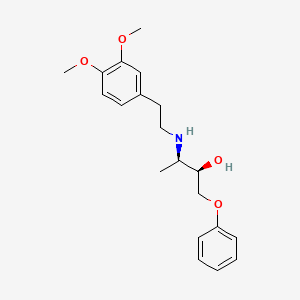
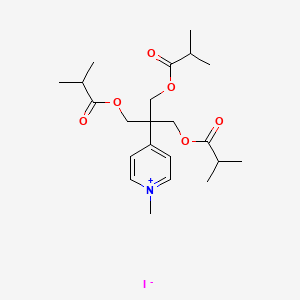
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)


![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
